![molecular formula C9H6S2 B1584090 4H-Cyclopenta[2,1-b:3,4-b']dithiophen CAS No. 389-58-2](/img/structure/B1584090.png)
4H-Cyclopenta[2,1-b:3,4-b']dithiophen
Übersicht
Beschreibung
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, is a rigid coplanar structure favoring π−π intermolecular interactions with good electron-donating properties . It has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
Synthesis Analysis
A new and highly convenient method to perform alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is characterized by a rigid coplanar structure that favors π−π intermolecular interactions .Chemical Reactions Analysis
The alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Physical And Chemical Properties Analysis
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene has a molecular weight of 178.27 g/mol and a chemical formula of C9H6S2 . It appears as an off-white powder and has a melting point between 71.0 °C - 75.0 °C .Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
4H-Cyclopenta[2,1-b:3,4-b’]dithiophen, bekannt als CPDT, ist ein wichtiger Bestandteil von OFETs aufgrund seiner starren koplanaren Struktur, die π−π-intermolekulare Wechselwirkungen begünstigt und gute Elektronendonoreigenschaften aufweist. Dies macht es zu einem attraktiven Baustein für organische Elektronik .
Perovskit-Solarzellen
CPDT-Derivate wurden als Kern für die Entwicklung vielversprechender Lochtransportmaterialien (HTMs) verwendet. So haben zum Beispiel spirobi[cyclopenta[2,1-b:3,4-b’]dithiophen]-basierte HTMs eine hervorragende Leistung in CH3NH3PbI3-basierten Perovskit-Solarzellen gezeigt .
Synthese von Polymer- und Oligomermaterialien
Molekulare Zwischenprodukte, die CPDT enthalten, werden häufig für die Synthese verschiedener Polymer- und Oligomermaterialien verwendet. Diese Materialien enthalten oft elektronenarme Einheiten wie Benzo[c][1,2,5]thiadiazol, die über eine π-konjugierte Brücke wie CPDT miteinander verbunden sind .
Nicht-Fulleren-Organische Solarzellen
Die CPDT-Einheit hat mit dem Aufkommen kostengünstiger nicht-verschmolzener Ring-Elektronenakzeptoren (NFREAs) in nicht-fullerenen organischen Solarzellen einen erneuten Popularitätsschub erlebt. Dies markiert eine Wiederbelebung der Verwendung von CPDT nach seinem Rückgang in der frühen nicht-fullerenen Ära .
Alkylierungsreaktionen
Ein neues Verfahren zur Alkylierung von CPDT unter wässrigen Bedingungen wurde berichtet. Diese Methode erstreckt sich auf die Alkylierung von 2,6-Dibrom-CPDT und stellt einen bedeutenden Fortschritt in chemischen Synthesetechniken dar .
Theoretische Studien an Derivaten
CPDT-S-Oxid-Derivate wurden theoretisch hinsichtlich ihrer Geometrien, Stabilitäten sowie elektronischer und thermodynamischer Eigenschaften mit verschiedenen Rechenmethoden untersucht. Diese Studien tragen zum Verständnis der grundlegenden Eigenschaften von CPDT-Derivaten bei .
Wirkmechanismus
Target of Action
The primary target of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is in the field of organic solar cells (OSCs). It has been used as a building block for the construction of high-performance electron donor/acceptor materials .
Mode of Action
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene interacts with its targets by favoring π−π intermolecular interactions due to its rigid coplanar structure and good electron-donating properties . This interaction results in the formation of high-performance electron donor/acceptor materials .
Biochemical Pathways
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene affects the pathways involved in the construction of organic solar cells. It contributes to the development of low-cost nonfused-ring electron acceptors (NFREAs), which are crucial components in the construction of these cells .
Result of Action
The molecular and cellular effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene’s action are observed in the performance of organic solar cells. Its use results in the construction of high-performance electron donor/acceptor materials, contributing to the efficiency of these cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with electron acceptors in organic solar cells, enhancing their efficiency . The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, making it a crucial component in the development of high-performance optoelectronic devices .
Cellular Effects
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the efficiency of electron transport in cells, thereby improving cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, suggesting a potential role in protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can inhibit or activate enzymes involved in electron transport, thereby modulating cellular energy production . Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular metabolism and function, highlighting the compound’s potential in various biochemical applications.
Temporal Effects in Laboratory Settings
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical applications . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in enhancing electron transport and energy production .
Dosage Effects in Animal Models
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can have toxic effects, leading to cellular damage and dysfunction . Threshold effects have also been observed, with specific dosages required to achieve optimal biochemical effects without causing adverse effects .
Metabolic Pathways
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to electron transport and energy production . The compound’s interactions with enzymes involved in these pathways are crucial for its biochemical effects, highlighting its potential in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are critical for its efficacy in biochemical applications, as they determine the compound’s availability and activity within cells .
Subcellular Localization
The subcellular localization of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms are essential for its biochemical effects, as they determine the compound’s interactions with specific biomolecules and its overall efficacy in biochemical applications .
Eigenschaften
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITASDKJJNYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192145 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389-58-2 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4H-Cyclopenta[2,1-b:3,4-b']dithiophene?
A1: The molecular formula of CPDT is C9H6S2, and its molecular weight is 178.27 g/mol.
Q2: What are the key spectroscopic features of CPDT?
A2: CPDT derivatives are known for their distinct absorption and emission properties, often characterized by UV-Vis and photoluminescence spectroscopy. [, , ] These properties can be tuned by modifying the substituents on the CPDT core. [, ]
Q3: How does CPDT contribute to the performance of organic solar cells?
A3: CPDT is often incorporated into conjugated polymers used in organic solar cells. [, , ] Its rigid structure and planar geometry promote strong π-π stacking, enhancing charge transport within the active layer of the device. [, , ]
Q4: How does the choice of solvent affect CPDT-based polymer blends in solar cell applications?
A4: Solvents significantly impact the morphology of CPDT-based polymer:fullerene blends used in organic solar cells. [, ] For instance, using 1,3,5-trichlorobenzene as a solvent enhances the crystallization of a fluorinated CPDT-based polymer, leading to improved charge transport and device efficiency. []
Q5: Is CPDT susceptible to degradation, and how does this affect device performance?
A5: CPDT-based polymers, like other organic semiconductors, can undergo photodegradation upon exposure to light and oxygen. [, , ] This degradation can negatively impact the long-term performance of devices. Research indicates that the bridging atom in the CPDT unit can influence its stability. For example, silicon-bridged CPDT polymers show higher photostability than their carbon-bridged counterparts due to preferential oxidation of the silicon atom. [, ]
Q6: What strategies can improve the stability of CPDT-based materials?
A6: Researchers are exploring various strategies to improve the stability of CPDT-based materials, including:
- Structural modifications: Introducing specific side chains or functional groups can enhance stability. [, , ] For example, attaching long alkyl chains to the CPDT core can provide a shielding effect, reducing the rate of photodegradation. []
- Material optimization: Blending CPDT-based polymers with other materials, like fullerenes or other polymers, can impact their stability. [, ] Understanding these interactions is vital for developing stable organic electronic devices.
Q7: How does modifying the alkyl side chains on CPDT affect its properties?
A7: The length and branching of alkyl side chains on CPDT significantly impact its solubility, packing in the solid state, and electronic properties. [, ] Longer alkyl chains often enhance solubility in organic solvents, which is crucial for solution-processing techniques. [] Additionally, bulky side chains can influence the morphology of polymer blends, impacting charge transport and ultimately device efficiency. []
Q8: How does the introduction of electron-withdrawing groups affect CPDT?
A8: Incorporating electron-withdrawing groups, such as fluorine or cyano groups, can lower the energy levels of CPDT's frontier molecular orbitals (HOMO and LUMO). [, ] This modification is particularly beneficial for designing n-type organic semiconductors and tuning the absorption spectrum for better overlap with the solar spectrum. [, , ]
Q9: How is computational chemistry employed in CPDT research?
A9: Computational methods, such as Density Functional Theory (DFT), play a crucial role in predicting and understanding the electronic properties of CPDT and its derivatives. [, , ] These calculations help researchers design new materials with desired energy levels, absorption profiles, and charge transport characteristics. [, ] For instance, DFT calculations have been used to predict the impact of different π-conjugated bridges on the performance of bacteriochlorin-based dyes containing CPDT. []
Q10: Beyond organic solar cells, what other applications utilize CPDT?
A10: While prominently featured in organic photovoltaic research, CPDT derivatives find applications in other areas, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



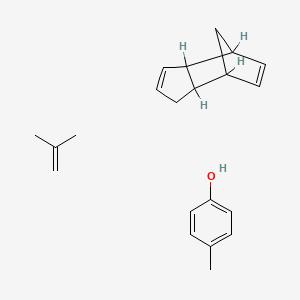
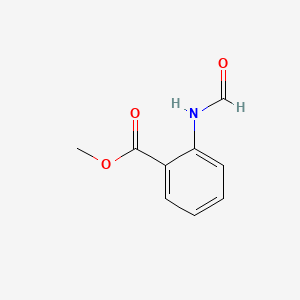
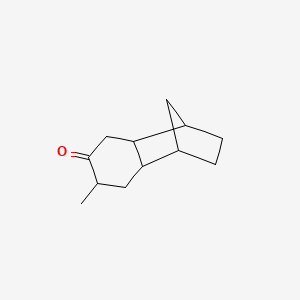


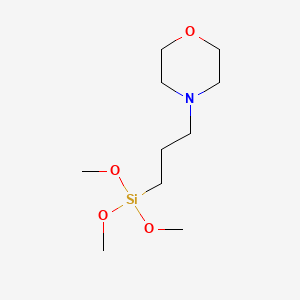
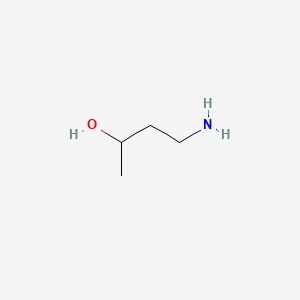
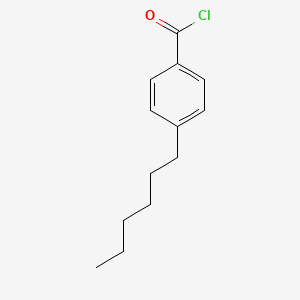
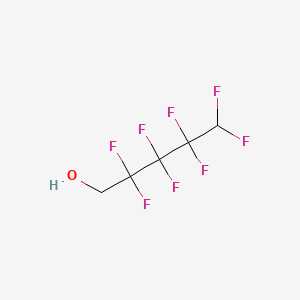

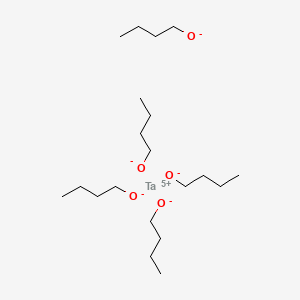
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)